molecular formula C13H15N3O B3082740 N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1134334-54-5

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No.: B3082740
CAS No.: 1134334-54-5
M. Wt: 229.28 g/mol
InChI Key: KKRKVPXDCVQJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS: 1134334-54-5) is an indole-derived compound with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . The structure features a 6-methyl-substituted indole core, a formyl group at position 2, and an N,N-dimethylimidoformamide moiety at position 2. This compound is primarily utilized in synthetic organic chemistry and materials science due to its reactive formyl group, which facilitates further functionalization. Evidence suggests its role as an intermediate in the synthesis of heterocyclic compounds, though its direct biological activity remains less explored compared to analogues .

Properties

IUPAC Name

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-4-5-10-11(6-9)15-12(7-17)13(10)14-8-16(2)3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKVPXDCVQJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methylation: The methyl group at the 6-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of Dimethylimidoformamide: The final step involves the reaction of the formylated and methylated indole with dimethylamine and a suitable coupling reagent to form the dimethylimidoformamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-carboxy-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide.

    Reduction: 2-hydroxymethyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide.

    Substitution: 2-formyl-6-halogenated-1H-indol-3-yl)-N,N-dimethylimidoformamide.

Scientific Research Applications

Medicinal Chemistry

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases. Its structure suggests it may interact with biological targets involved in cell signaling pathways.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The researchers synthesized derivatives of this imidoformamide and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Synthesis Applications

Researchers have utilized this compound to develop novel indole derivatives. These derivatives are valuable in synthesizing pharmaceuticals and agrochemicals due to their diverse biological activities.

Material Science

In material science, this compound can be used to create new materials with unique properties. Its indole structure contributes to the development of organic semiconductors and polymers.

Example: Organic Photovoltaics

Recent advancements have seen the incorporation of indole-based compounds in organic photovoltaic devices. Studies indicate that these materials enhance the efficiency of solar cells by improving charge transport properties .

Analytical Chemistry

The compound can also be employed in analytical chemistry as a reagent for detecting specific metal ions or as a standard for chromatographic methods.

Analytical Applications

A notable application includes its use in high-performance liquid chromatography (HPLC) for the separation and quantification of complex mixtures, which is crucial in quality control processes within pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of N’-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The formyl and dimethylimidoformamide groups may enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the structural, physicochemical, and functional properties of N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide with its derivatives and related heterocyclic compounds.

Indole-Based Analogues

Property Target Compound N'-(5-Fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Molecular Formula C₁₃H₁₅N₃O C₁₃H₁₄FN₃O C₁₂H₁₂ClN₃O
Molecular Weight (g/mol) 229.28 247.27 249.69
Substituents 6-methyl, 2-formyl 5-fluoro, 1-methyl, 2-formyl 5-chloro, 2-formyl
Key Features Lab intermediate Enhanced lipophilicity (fluorine) Higher molecular weight (chlorine)
  • The 5-chloro analogue (249.69 g/mol) has a bulkier halogen, which may sterically hinder reactions at the indole core but enhance photostability . Methylation at position 1 (e.g., 1-methyl in the fluoro derivative) could reduce hydrogen-bonding capacity, altering solubility .

Heterocyclic Analogues with Dimethylimidoformamide Moieties

Compound Core Structure Key Properties Reference
N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide Benzanthracene Fluorescence quantum yield: 0.38 (ethyl acetate), 0.12 (DMSO)
N,N-Dimethyl-N'-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]imidoformamide Pyrimidine High melting point (161–162°C), methylthio group enhances sulfur-mediated interactions
N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylimidoformamide Phenylquinazoline Used in [18F]anilinoquinazoline synthesis for radiopharmaceuticals
  • Benzanthracene Derivative : The extended aromatic system results in solvent-dependent fluorescence, suggesting applications in optoelectronics. The dimethylimidoformamide group stabilizes the excited state .
  • Pyrimidine Derivative : The methylthio and oxo groups increase crystallinity (melting point >160°C), contrasting with the lower melting points of indole derivatives .
  • Quinazoline Precursor : Demonstrates the role of dimethylimidoformamide in facilitating nucleophilic substitution reactions, critical for radiotracer development .

Biological Activity

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
  • Molecular Formula : C₁₃H₁₅N₃O
  • CAS Number : 1134334-54-5
  • Molecular Weight : 229.28 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formylation of Indole : The starting material is 2-formyl-6-methylindole, which undergoes formylation using a suitable formylating agent.
  • Imidoformamide Formation : The formylated indole reacts with N,N-dimethylformamide dimethyl acetal to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, related indole derivatives have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation:

CompoundCell LineIC50 (µM)Mechanism of Action
7dHeLa0.52Induces apoptosis and arrests cell cycle in G2/M phase
7dMCF-70.34Inhibits tubulin polymerization
7dHT-290.86Induces apoptosis

These findings suggest that this compound may share similar mechanisms and efficacy against various cancer cell lines.

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains. The specific mechanisms by which these compounds exert their antimicrobial effects typically involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
  • Modulation of Signaling Pathways : By affecting receptor activity or downstream signaling cascades, the compound can alter cellular responses leading to apoptosis or cell cycle arrest.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indole derivatives, including those related to this compound. One study highlighted the synthesis of a series of indole-based compounds and their evaluation against cancer cell lines, demonstrating promising results for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, and how are the products characterized?

  • Methodological Answer : A common approach involves formylation using the Vilsmeier-Haack reagent (POCl₃ in DMF) to introduce the 2-formyl group on the indole scaffold, followed by condensation with N,N-dimethylimidoformamide derivatives. For example, analogous procedures use dimethylformamide dimethyl acetal (DMF-DMA) as a formylation agent under reflux in dry dioxane . Characterization typically employs ¹H/¹³C NMR to confirm the imidoformamide moiety (e.g., singlet peaks for dimethyl groups at δ ~3.0 ppm) and the indole backbone (aromatic protons at δ ~6.5–8.0 ppm). Melting point analysis and elemental composition verification (e.g., CHNS analysis) are critical for purity assessment .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves aromatic protons (indole core) and substituents (e.g., methyl, formyl groups). For example, the 2-formyl proton appears as a singlet at δ ~9.8–10.2 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the formamide group) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How can researchers optimize purification techniques for this compound?

  • Methodological Answer :
  • Crystallization : Use solvents like toluene or ethanol for recrystallization to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts.
  • HPLC : For high-purity applications (e.g., biological assays), reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example, studies on analogous N,N-dimethylimidoformamide derivatives reveal charge delocalization in the imidoformamide group, influencing nucleophilic attack sites . Validate computational results by comparing predicted NMR chemical shifts (via GIAO method) with experimental data .

Q. How can researchers address contradictions between experimental and computational data?

  • Methodological Answer :
  • Parameter Calibration : Adjust DFT basis sets (e.g., from 6-31G to def2-TZVP) to better match experimental bond lengths or vibrational frequencies .
  • Crystallographic Validation : Use single-crystal X-ray diffraction (SXRD) to resolve structural ambiguities. SHELXL refinement suites are standard for small-molecule crystallography .
  • Statistical Analysis : Apply error metrics (e.g., RMSD) to quantify deviations between predicted and observed spectral data .

Q. What strategies improve reaction yields in the presence of competing side reactions?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce formamide hydrolysis, while higher temperatures (50–80°C) accelerate condensation .
  • Catalyst Screening : Test bases like K₂CO₃ or DBU to optimize deprotonation of the indole NH group .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side-product formation .

Q. How can mechanistic studies clarify the role of the Vilsmeier reagent in formylation?

  • Methodological Answer : The Vilsmeier reagent (DMF-POCl₃ complex) generates an electrophilic chloroiminium ion, which attacks the indole’s C-2 position. Isotopic labeling (e.g., DMF-d₇) and kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps. Compare with alternative formylation agents (e.g., DMF-DMA) to evaluate regioselectivity .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Photostability Studies : Expose to UV light (e.g., 254 nm) and track changes in UV-Vis absorbance spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.